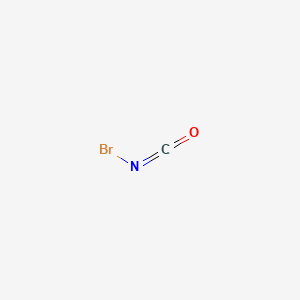
Bromine isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromine isocyanate is a chemical compound with the formula CBrNO. It is known for its reactivity and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of bromine, nitrogen, carbon, and oxygen atoms, making it a versatile reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromine isocyanate can be synthesized through the Hofmann rearrangement, where a primary amide is treated with bromine and a base (usually sodium hydroxide). This reaction forms an intermediate isocyanate, which is not isolated but reacts further to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of sodium hypobromite, which is generated in situ by reacting bromine with sodium hydroxide. This method ensures the efficient transformation of primary amides into isocyanates .
Analyse Des Réactions Chimiques
Types of Reactions: Bromine isocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into amines.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines can react with this compound
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Primary amines.
Substitution: Carbamates and other substituted products
Applications De Recherche Scientifique
Bromine isocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various compounds.
Biology: It can be used to modify biomolecules for research purposes.
Industry: Used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of bromine isocyanate involves its reactivity with nucleophiles. The compound’s isocyanate group reacts with nucleophiles such as water, alcohols, or amines, leading to the formation of carbamic acids, which can further decompose to yield amines and carbon dioxide .
Comparaison Avec Des Composés Similaires
- Chlorine isocyanate (CClNO)
- Fluorine isocyanate (CFNO)
- Iodine isocyanate (CINCO)
Comparison: Bromine isocyanate is unique due to its specific reactivity and the presence of the bromine atom, which imparts distinct chemical properties compared to its halogenated counterparts. For instance, this compound is more reactive than chlorine isocyanate but less reactive than fluorine isocyanate .
Propriétés
Numéro CAS |
3644-72-2 |
|---|---|
Formule moléculaire |
CBrNO |
Poids moléculaire |
121.92 g/mol |
Nom IUPAC |
bromoimino(oxo)methane |
InChI |
InChI=1S/CBrNO/c2-3-1-4 |
Clé InChI |
MLJXWZIVGBBOQZ-UHFFFAOYSA-N |
SMILES canonique |
C(=NBr)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)
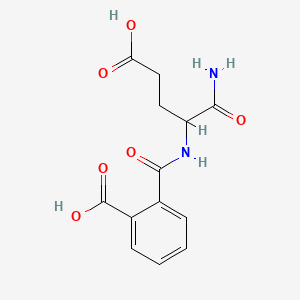
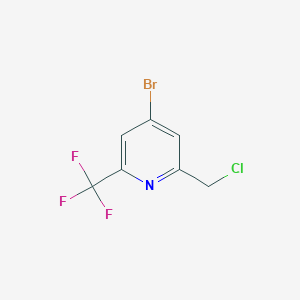
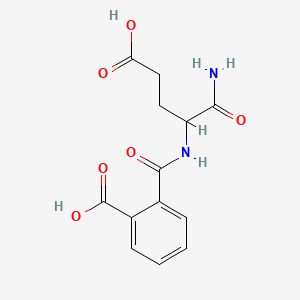

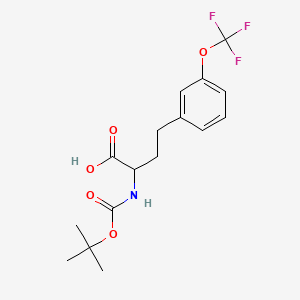
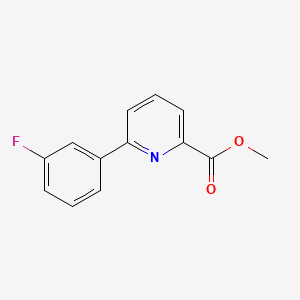
![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)
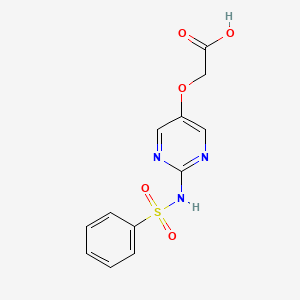

![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)

![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)
